![molecular formula C20H30O B1250157 11,12-Dihydroretinal CAS No. 41889-27-4](/img/structure/B1250157.png)
11,12-Dihydroretinal
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Description
11,12-Dihydroretinal, also known as this compound, is a useful research compound. Its molecular formula is C20H30O and its molecular weight is 286.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Visual Cycle and Phototransduction
Role in Rhodopsin Functionality
11,12-Dihydroretinal serves as a chromophore in rhodopsin, the light-sensitive receptor protein in photoreceptor cells of the retina. Unlike the more common 11-cis-retinal, this compound forms a nonbleachable rhodopsin analog. This property allows it to stabilize the protein structure and maintain its functionality under various conditions. Research has shown that this analog can still undergo isomerization upon light exposure, albeit with different kinetics compared to its 11-cis counterpart .
Case Study
A study demonstrated that rhodopsin containing this compound retains its ability to respond to light stimuli, albeit with altered phototransduction efficiency. This suggests potential applications in understanding visual impairments related to chromophore deficiencies .
Biomedical Research
Retinoid Metabolism Studies
Research indicates that this compound is involved in the metabolic pathways of retinoids within human skin cells. Specifically, normal epidermal keratinocytes can metabolize retinol into this compound and other derivatives, highlighting its role in skin physiology and potential implications for dermatological therapies .
Quantitative Analysis of Retinoids
Quantification studies of endogenous retinoids have utilized this compound as a reference compound to understand its concentration dynamics in various biological contexts, including disease states like Alzheimer's disease and obesity. These studies provide insights into how retinoid levels correlate with physiological conditions .
Therapeutic Potential
Antioxidant Properties
Emerging research suggests that this compound may exhibit antioxidant properties that could protect cells from oxidative stress. This characteristic is particularly relevant in neurodegenerative diseases where oxidative damage plays a critical role. Investigations into its protective mechanisms are ongoing .
Applications in Drug Development
The compound's structural attributes are being explored for developing new pharmaceuticals targeting visual disorders or skin-related conditions. Its unique properties may offer advantages over traditional retinoids by providing similar benefits with potentially fewer side effects .
Structural Biology Insights
Crystallographic Studies
Crystallographic models of rhodopsin containing this compound have provided valuable insights into the structural dynamics of G-protein coupled receptors (GPCRs). These studies have helped elucidate how variations in chromophore structure can influence receptor activation and signaling pathways .
Study Focus | Findings | Implications |
---|---|---|
Rhodopsin Functionality | Nonbleachable analog retains light response | Insights into visual cycle adaptations |
Retinoid Metabolism | Keratinocytes metabolize retinol to dihydroretinal | Potential for skin therapy applications |
Antioxidant Properties | Dihydroretinal shows protective effects against oxidative stress | Neuroprotective drug development |
Structural Dynamics | Crystallographic data reveal receptor activation mechanisms | Enhancements in GPCR-targeted drug design |
Properties
CAS No. |
41889-27-4 |
---|---|
Molecular Formula |
C20H30O |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trienal |
InChI |
InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h8,11-13,15H,6-7,9-10,14H2,1-5H3/b12-11+,16-8+,17-13+ |
InChI Key |
LFONLLFYNQIEIA-YSVSHSNWSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CCCC(=CC=O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/CC/C(=C/C=O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CCCC(=CC=O)C)C |
Synonyms |
11,12-dihydroretinal |
Origin of Product |
United States |
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